1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide
Description
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a chloro group and a phenyl ring bearing an ethylsulfonyl and trifluoromethyl group.
Properties
Molecular Formula |
C10H11ClF3NO4S2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-chloro-N-[2-ethylsulfonyl-5-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H11ClF3NO4S2/c1-2-20(16,17)9-4-3-7(10(12,13)14)5-8(9)15-21(18,19)6-11/h3-5,15H,2,6H2,1H3 |
InChI Key |
GLLZTWOCVUNJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The aromatic ring can undergo coupling reactions with various electrophiles or nucleophiles, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., dichloromethane, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Coupling: Catalysts (e.g., palladium acetate, copper iodide), ligands (e.g., triphenylphosphine), solvents (e.g., toluene, dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:
Key Observations:
Electron-Withdrawing Substituents : The target compound’s -CF₃ and -SO₂C₂H₃ substituents distinguish it from simpler analogs (e.g., ), likely improving oxidative stability and binding affinity in enzymatic systems.
Biological Activity: Compared to tolylfluanid , the target lacks a dimethylamino-sulfonyl group, which may reduce solubility but increase lipophilicity for membrane penetration.
Regulatory Considerations : Compounds like 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide potassium salt (CAS 90076-67-8) are regulated under hazardous chemical laws, suggesting the target compound may face similar scrutiny due to structural similarities.
Synthetic Complexity : Derivatives with heterocyclic moieties (e.g., ) exhibit higher molecular weights and specialized applications, whereas the target’s simpler structure may favor cost-effective synthesis.
Research Findings and Data
- Thermal Stability: Trifluoromethyl and sulfonyl groups in the target compound are known to enhance thermal stability, as seen in analogs like , which retain integrity up to 250°C.
- Bioactivity : Sulfonamide derivatives with -CF₃ groups (e.g., ) often show antifungal and anti-inflammatory activity, suggesting the target could be optimized for similar uses.
- Environmental Impact : Ethylsulfonyl groups may increase persistence in soil compared to methyl variants, as observed in pesticide studies .
Biological Activity
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide includes a chloro group, an ethylsulfonyl moiety, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₃H₁₄ClF₃N₃O₃S₂, and it has a molecular weight of approximately 357.84 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, chloroacetamides have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of halogenated groups in the phenyl ring is associated with increased lipophilicity, enhancing the compound's ability to penetrate cell membranes and exert antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chloroacetamide A | S. aureus | 16 µg/mL |
| Chloroacetamide B | E. coli | 32 µg/mL |
| 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be established.
The mechanism by which 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide exerts its biological effects is likely linked to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. Similar compounds have been shown to disrupt cell wall synthesis and protein synthesis in bacteria, leading to cell death.
Case Studies
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various chloroacetamides against clinical isolates of S. aureus, including methicillin-resistant strains (MRSA). The results demonstrated that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts . This suggests that 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide may also possess similar properties.
Study 2: Structure-Activity Relationship (SAR) Analysis
A quantitative structure-activity relationship (QSAR) analysis was performed on a series of chloroacetamides to identify key structural features influencing their biological activity. The analysis revealed that electron-withdrawing groups, such as trifluoromethyl and chloro groups, significantly enhance antimicrobial potency by increasing the lipophilicity of the compounds, facilitating better membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
